molecular formula C10H13ClO2 B1315623 2-[1-(4-Chlorophenyl)ethoxy]ethanol CAS No. 20795-42-0

2-[1-(4-Chlorophenyl)ethoxy]ethanol

Cat. No.: B1315623
CAS No.: 20795-42-0
M. Wt: 200.66 g/mol
InChI Key: MLBYVMRNCFGRQU-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)ethoxy]ethanol is an organic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chlorophenyl group attached to an ethoxyethanol moiety

Scientific Research Applications

2-[1-(4-Chlorophenyl)ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)ethoxy]ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-8(13-7-6-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYVMRNCFGRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540214
Record name 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20795-42-0
Record name 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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